molecular formula C24H20N4O5 B10867645 2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B10867645
M. Wt: 444.4 g/mol
InChI Key: XHCJZEKPOQQJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, nitrophenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYL-3-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE apart is its unique combination of functional groups, which can confer specific reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H20N4O5/c1-15-20(4-3-5-21(15)28(30)31)24-26-23(27-33-24)17-8-10-18(11-9-17)25-22(29)14-16-6-12-19(32-2)13-7-16/h3-13H,14H2,1-2H3,(H,25,29)

InChI Key

XHCJZEKPOQQJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.